molecular formula C19H17FN4O B2860816 (E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide CAS No. 2035004-54-5

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide

Cat. No. B2860816
CAS RN: 2035004-54-5
M. Wt: 336.37
InChI Key: RMSRTGUCNRCQFE-CMDGGOBGSA-N
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Description

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H17FN4O and its molecular weight is 336.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

(E)-3-(2-fluorophenyl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide and its derivatives are often synthesized and characterized for various applications in scientific research. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, providing insights into the synthesis process of similar compounds (Hassan, Hafez, & Osman, 2014).

Cytotoxicity Studies

The cytotoxic properties of acrylamide derivatives are frequently explored. The study by Hassan et al. (2014) also evaluated the in vitro cytotoxic activity of synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential of such compounds in bioactivity and drug development studies (Hassan, Hafez, & Osman, 2014).

Antioxidant Activities

Compounds like this compound are also investigated for their antioxidant properties. For example, Mohamed and El-Sayed (2019) used a similar acrylamide derivative in synthetic paths to novel indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives, which were then investigated for their antioxidant activity (Mohamed & El-Sayed, 2019).

Potassium Channel Opener Activity

In another significant application, L'Heureux et al. (2005) described the synthesis of (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides and their activity as KCNQ2 potassium channel openers. This demonstrates the compound's potential in neurological and cardiovascular research (L'Heureux et al., 2005).

Sensing and Removal of Heavy Metals

Dutta et al. (2020) reported the design and synthesis of nonaromatic biocompatible macromolecular luminogens for sensing and removal of Fe(III) and Cu(II). These studies involving acrylamide derivatives like this compound contribute to environmental monitoring and remediation efforts (Dutta et al., 2020).

Liquid Crystalline Properties

Thaker et al. (2013) synthesized compounds with 1,3,5-trisubstituted pyrazolone derivatives, including a central linkage similar to this compound, to study their liquid crystalline properties. This research contributes to the field of materials science, particularly in the development of liquid crystal displays and other electronic devices (Thaker et al., 2013).

properties

IUPAC Name

(E)-3-(2-fluorophenyl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c1-24-16(11-18(23-24)15-6-4-10-21-12-15)13-22-19(25)9-8-14-5-2-3-7-17(14)20/h2-12H,13H2,1H3,(H,22,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSRTGUCNRCQFE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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